Dibutyl iodomethaneboronate

Description

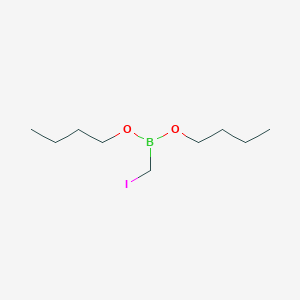

Structure

2D Structure

Properties

IUPAC Name |

dibutoxy(iodomethyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20BIO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBKQQJNWZOKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CI)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BIO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157607 | |

| Record name | Dibutyl iodomethaneboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13251-29-1 | |

| Record name | Dibutyl iodomethaneboronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013251291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl iodomethaneboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutyl Iodomethaneboronate

Established Synthetic Pathways for Dibutyl Iodomethaneboronate

Established methods for the synthesis of this compound vary in their approach, utilizing different precursors and reaction conditions to achieve the final product.

Synthesis via Iodomethylmercuric Iodide and Boron Tribromide Followed by Esterification with 1-Butanol (B46404)

A primary and effective method for synthesizing this compound involves the reaction of iodomethylmercuric iodide with boron tribromide. acs.org This initial reaction is followed by an esterification step with 1-butanol to yield the desired dibutyl ester. acs.org The process requires an entirely new approach compared to previous syntheses of α-haloalkaneboronic esters, which often involved radical or ionic additions to alkeneboronic esters. acs.org

The crude product of this synthesis, this compound, may contain variable amounts of bromomethaneboronic ester as an impurity. acs.org This synthesis route is foundational for producing a halomethaneboronic ester, which is desirable for its reduced chain branching, giving the transition state more "Sn2 character" in subsequent displacement reactions. acs.org

| Reactant/Reagent | Role |

| Iodomethylmercuric Iodide | Source of the iodomethyl group |

| Boron Tribromide | Boron source |

| 1-Butanol | Esterifying agent |

Preparation from (Phenylthio)methaneboronic Esters Utilizing Methyl Iodide Reaction

The synthesis of this compound from (phenylthio)methaneboronic esters through a reaction with methyl iodide is not a widely documented or established pathway in the reviewed scientific literature. While methyl iodide is a well-known methylating agent in organic synthesis, its specific application in converting a phenylthio group on a methaneboronic ester to an iodo group is not prominently described.

Synthesis through Reaction of Boronic Acids with Iodomethane (B122720) and Subsequent Esterification

A direct synthetic pathway involving the reaction of methaneboronic acid with iodomethane to form the C-I bond, followed by esterification, is not a standard or commonly reported method. Typically, iodomethane is employed as a methylating agent, and a direct reaction to iodinate the α-carbon of methaneboronic acid is not chemically conventional under standard conditions.

Related Preparative Strategies for α-Iodomethaneboronates

While direct syntheses are established, related strategies offer alternative routes to α-iodomethaneboronates, often by converting other halogenated precursors.

Conversion from Halogenated Methaneboronic Esters (e.g., Chlorination of Methaneboronic Acid Derivatives)

A viable two-step strategy to produce α-iodomethaneboronates involves the initial halogenation of a methaneboronic ester, followed by a halide exchange reaction. For instance, di-n-butyl methaneboronate can be chlorinated using agents like n-butyl hypochlorite, which yields a chloromethaneboronic ester. acs.org

Following the formation of the α-chloro or α-bromo derivative, a Finkelstein reaction can be employed. This classic SN2 reaction involves treating the alkyl chloride or bromide with a solution of sodium iodide in a solvent like acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide, effectively replacing the chloro or bromo group with an iodo group.

| Step | Reaction | Reagents |

| 1. Chlorination | Methaneboronic ester → Chloromethaneboronic ester | n-Butyl hypochlorite |

| 2. Halide Exchange | Chloromethaneboronic ester → Iodomethaneboronate | Sodium iodide in acetone |

Reductive Conversion of Dichloromethylboronates to Iodomethylboronates

The conversion of dichloromethylboronates to iodomethylboronates is not typically a direct reductive process. A more plausible synthetic route would involve a multi-step approach. First, the dichloromethylboronate would undergo a selective reduction to the corresponding monochloromethylboronate. This intermediate could then be subjected to a Finkelstein-type halide exchange reaction, as described previously, using an iodide salt to replace the chlorine atom and yield the final iodomethylboronate product. This strategy leverages established reaction types to achieve the desired transformation, although a direct, one-pot reductive conversion is not well-documented.

Scalable Synthetic Approaches for Analogous Iodomethylboronates (e.g., Pinacol (B44631) Iodomethaneboronate)

While the direct scalable synthesis of this compound is not extensively documented in publicly available literature, scalable methods for analogous iodomethylboronates, such as pinacol iodomethaneboronate, offer valuable insights into potential industrial-scale production strategies. The synthesis of pinacol iodomethaneboronate is of particular interest due to its stability and wide application in organic synthesis.

A notable scalable approach for the synthesis of pinacol iodomethaneboronate involves a halogen exchange reaction from its bromo-analog, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B61999). This method is advantageous due to the relatively low cost and stability of the starting materials, as well as the high yield and purity of the final product.

The reaction is typically carried out by treating 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an excess of sodium iodide in an acetone solvent at room temperature. The reaction proceeds smoothly, driven by the precipitation of sodium bromide in acetone, which shifts the equilibrium towards the formation of the desired iodinated product. This process has been reported to achieve high yields, making it a viable option for large-scale production. chemicalbook.com

A detailed representation of this synthetic approach is presented in the following table:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Sodium Iodide | Acetone | Room temperature, 2 hours | Pinacol Iodomethaneboronate | 97% | chemicalbook.com |

Detailed Research Findings:

The research supporting this scalable synthesis highlights several key findings. The choice of acetone as a solvent is crucial as it facilitates the precipitation of the sodium bromide byproduct, thereby driving the reaction to completion. The reaction is typically complete within a few hours at ambient temperature, which is energetically favorable for industrial applications. chemicalbook.com

The purification process is also straightforward. After the reaction is complete, the insoluble sodium bromide is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetone. The resulting crude product can be further purified by adding a non-polar solvent like hexane (B92381) to precipitate any remaining insoluble impurities, followed by filtration and evaporation of the solvent to yield the pure pinacol iodomethaneboronate. chemicalbook.com The high yield and simplicity of this procedure make it an attractive and economically feasible method for the large-scale synthesis of this important reagent.

Reactivity and Mechanistic Investigations of Dibutyl Iodomethaneboronate

Nucleophilic Displacement Reactions of the Iodide Moiety

The carbon-iodine bond in dibutyl iodomethaneboronate is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond. This classic SN2 reaction pathway is central to the synthetic utility of this organoboron compound.

This compound readily reacts with various nucleophiles, including alkoxides, amines, carbanions, and mercaptides. dss.go.th These reactions proceed via a nucleophilic substitution mechanism where the nucleophile attacks the electrophilic carbon atom bearing the iodine, resulting in the displacement of the iodide leaving group. This reactivity profile makes this compound a valuable precursor for a wide array of organoboron compounds.

The nucleophilic displacement reactions of this compound provide a direct route to a diverse range of substituted methaneboronic acid derivatives. dss.go.th By selecting the appropriate nucleophile, a variety of functional groups can be attached to the methylene (B1212753) carbon linked to the boronic ester. For instance, reaction with an alkoxide yields an alkoxymethaneboronic acid derivative, while reaction with an amine leads to the formation of an aminomethaneboronic acid derivative. This versatility is a cornerstone of its application in organic synthesis.

This compound exhibits clean and efficient reactions with cyclic secondary amines such as piperidine (B6355638) and morpholine (B109124). researchgate.netresearchgate.netresearchgate.netresearchgate.net In these reactions, the amine acts as the nucleophile, displacing the iodide to form the corresponding (piperidino)methaneboronic or (morpholino)methaneboronic ester. The reaction with excess piperidine or morpholine in an ether solvent results in the precipitation of the amine hydriodide salt and yields the distillable aminomethaneboronic ester product. researchgate.netresearchgate.netresearchgate.netresearchgate.net However, not all amines exhibit the same reactivity; for example, benzylamine (B48309) has been reported to not yield a stable product under similar conditions. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Reaction of this compound with Cyclic Secondary Amines

| Nucleophile | Product |

| Piperidine | Dibutyl (piperidino)methaneboronate |

| Morpholine | Dibutyl (morpholino)methaneboronate |

This table is interactive. You can sort and filter the data.

The carbanions generated from active methylene compounds, such as malonate esters, are effective nucleophiles for the alkylation with this compound. dss.go.thacs.org In a typical reaction, a base is used to deprotonate the active methylene compound, forming a stabilized carbanion. This carbanion then attacks the this compound, displacing the iodide and forming a new carbon-carbon bond. This reaction provides a convenient method for the synthesis of C-alkylated boronic acid derivatives.

General Reaction Scheme: (EtOOC)₂CH₂ + Base → (EtOOC)₂CH⁻ (EtOOC)₂CH⁻ + ICH₂B(OBu)₂ → (EtOOC)₂CH-CH₂B(OBu)₂ + I⁻

This compound reacts with silylated amine nucleophiles, such as N-lithiohexamethyldisilazane, to yield [bis(trimethylsilyl)amino]methaneboronate derivatives. nih.gov This reaction is a key step in the synthesis of compounds like benzamidomethaneboronic acid. The silylated amine anion acts as a potent nucleophile, displacing the iodide from the boronic ester. The resulting product can then undergo further transformations, such as desilylation and acylation, to produce more complex α-aminoboronic acid derivatives. nih.gov

Intramolecular and Neighboring-Group Effects of Boron.dss.go.th

The presence of the boron atom in this compound is not merely passive; it exerts significant intramolecular and neighboring-group effects that influence the reactivity of the molecule. dss.go.th The empty p-orbital on the boron atom can interact with electron density from adjacent atoms, potentially stabilizing transition states and influencing reaction pathways. These effects are a key reason for the scientific interest in carbon-functional boronic esters. While the precise mechanistic details of these effects require further investigation, their observation underscores the unique chemical nature of this organoboron compound.

Kinetic and Stereochemical Considerations in Displacement Pathways

The displacement of the iodide in this compound is a critical step in many of its applications. The kinetics and stereochemistry of this process are highly dependent on the nature of the nucleophile and the reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, general principles of nucleophilic substitution at a carbon atom alpha to a boron atom can be applied.

The presence of the dibutoxyboryl group influences the reaction pathway. The boron atom can interact with the incoming nucleophile and the leaving group, potentially leading to a more complex mechanistic landscape than a simple SN2 reaction. Stereochemical studies are essential to elucidate the degree of inversion or retention of configuration at the carbon center, providing insights into the transition state geometry.

Radical-Mediated Transformations and Intermediate Generation

This compound is also a precursor to boryl-substituted radicals, which are valuable intermediates in organic synthesis. These transformations often involve the homolytic cleavage of the carbon-iodine bond, initiated by radical initiators or photochemically.

Homolytic Cleavage of Carbon-Boron Bonds

While the primary radical-forming pathway for this compound involves the C-I bond, the homolytic cleavage of carbon-boron bonds is a relevant consideration in the broader context of organoboron radical chemistry. The strength of the C-B bond, measured by its bond dissociation enthalpy (BDE), is a key thermodynamic parameter. rsc.org Theoretical calculations and experimental studies on related diboron(4) compounds show that substituents on the boron atom significantly affect the B-B BDE values. rsc.org This principle extends to C-B bonds, where the electronic and steric nature of the butyl groups and the methylene iodide moiety will influence the C-B bond strength. The homolytic cleavage of a C-B bond in this compound would generate a butyl radical and an iodomethylboryl radical. This process is generally less favorable than C-I bond cleavage under typical radical-generating conditions. The study of metal-carbon bond homolysis provides a framework for understanding the thermodynamic and kinetic parameters of such cleavage events. academie-sciences.fr

Radical Desulfonylative Azide (B81097) Transfer Processes

Radical-mediated carboazidation of alkenes using electrophilic alkanesulfonyl azides is a powerful synthetic method. acs.orgnih.gov This process involves the generation of an electrophilic alkyl radical which then adds to an alkene, followed by the transfer of an azide group. acs.orgnih.gov While not directly involving this compound as a starting material, the principles of this transformation are relevant to the potential reactivity of radicals derived from it. A 1-borylated radical generated from this compound could potentially participate in similar azide transfer processes, leading to the formation of α-boryl azides. This reaction would proceed via the addition of the 1-borylated radical to a suitable azide transfer agent.

Stabilization of 1-Borylated Radicals

Carbon-centered radicals adjacent to a boron atom, known as α-boryl radicals, exhibit enhanced stability. researchgate.netnih.gov This stabilization arises from the delocalization of the unpaired electron into the vacant p-orbital of the boron atom. nih.gov For a radical like the one derived from this compound, the dibutoxyboryl group provides this stabilizing effect. The extent of stabilization is influenced by the substituents on the boron atom. For instance, the radical stabilization energy (RSE) of BH₂-CH₂• is calculated to be approximately 11 kcal/mol. nih.gov However, the presence of oxygen-containing ligands, such as in a pinacolato boronate (Bpin), can decrease this stabilization as the oxygen lone pairs also interact with the boron's empty orbital, reducing its ability to delocalize the radical's unpaired electron. nih.gov The RSE of Bpin-CH₂• is estimated to be around 5 kcal/mol. nih.gov This stabilization makes the formation of 1-borylated radicals more favorable and influences their subsequent reactivity in synthetic applications. researchgate.net

| Radical Species | Calculated Radical Stabilization Energy (RSE) |

| BH₂-CH₂• | ~11 kcal/mol nih.gov |

| Bpin-CH₂• | ~5 kcal/mol nih.gov |

Boron's Lewis Acidity and Adduct Formation

The boron atom in this compound possesses a vacant p-orbital, rendering it Lewis acidic. This property allows it to accept electron density from Lewis bases, leading to the formation of adducts. rsc.org The strength of this Lewis acidity can be quantified by determining parameters such as the acceptor number. rsc.org The formation of such adducts can significantly modulate the reactivity of the molecule. For instance, coordination of a Lewis base to the boron center can influence the electronics of the C-I bond, potentially affecting the rate and mechanism of both nucleophilic displacement and radical formation. The equilibrium constants for the formation of these adducts can be determined using techniques like spectrophotometry. rsc.org

Applications of Dibutyl Iodomethaneboronate in Advanced Organic Synthesis

Cross-Coupling Methodologies

The dual functionality of dibutyl iodomethaneboronate makes it a valuable reagent in various cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Role as a Boronic Acid Ester in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst. nih.gov Boronic acid esters, such as this compound, are key coupling partners in this reaction. nih.govfrontiersin.org The general mechanism involves the palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.

While this compound's primary reactivity often involves the displacement of its iodide, the boronic ester group can participate in Suzuki-Miyaura coupling. After the initial reaction at the C-I bond, the remaining boronic ester moiety can be subjected to palladium-catalyzed cross-coupling with a suitable organohalide. This allows for a two-step, one-pot functionalization, first introducing an organic residue via nucleophilic substitution and then forming a C-C bond via Suzuki-Miyaura coupling. The stability and commercial availability of various boronic acids and esters have made this reaction a widely practiced method in both academic and industrial settings. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. |

| Transmetalation | The organic group from the boronic ester (R'-BY₂) is transferred to the palladium complex, displacing the halide. This is often the rate-determining step. |

| Reductive Elimination | The two organic groups (R and R') are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. |

Utility in Chan-Lam Coupling Reactions for C-N, C-O, and C-S Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds. It typically involves the coupling of arylboronic acids with amines, phenols, or thiols to form C-N, C-O, and C-S bonds, respectively. organic-chemistry.orgorganic-chemistry.org This reaction is advantageous as it can often be performed in the open air at room temperature. organic-chemistry.org

This compound can be utilized in Chan-Lam type reactions. The boronic ester functionality is the reactive component for the copper-catalyzed coupling. For instance, after a nucleophilic substitution at the iodomethyl group, the resulting substituted methaneboronic ester can undergo a Chan-Lam reaction. This provides a pathway to connect a newly introduced functional group to an amine, alcohol, or thiol via the boronic ester moiety. The reaction is tolerant of a wide range of functional groups and has been successfully applied to various nitrogen-containing heterocycles, including pyrimidinones. beilstein-journals.orgnih.gov

Synthesis of Functionalized Organic Molecules and Complex Architectures

The unique reactivity of this compound makes it a valuable precursor for synthesizing a variety of complex and functionally diverse organic molecules.

Preparation of Boron-Containing Heterocyclic Systems (e.g., Pyrimidines)

This compound is an effective reagent for synthesizing boron-functionalized heterocyclic compounds. acs.orgrsc.org The iodide is readily displaced by various nucleophiles, including those present on heterocyclic scaffolds. acs.org A notable application is the synthesis of boron-substituted pyrimidines. acs.orgacs.org In this process, mercaptopyrimidines react with this compound, where the sulfur atom acts as the nucleophile, displacing the iodide and attaching the dibutyl boronomethyl group to the pyrimidine (B1678525) ring. acs.org

These boron-containing heterocycles are of significant interest in medicinal chemistry, particularly for applications like Boron Neutron Capture Therapy (BNCT), where the presence of the ¹⁰B isotope is crucial. acs.orgnih.gov The ability to incorporate a boronic ester into a heterocyclic system opens avenues for creating novel therapeutic agents. mdpi.comresearchgate.net

Table 2: Examples of Nucleophiles in Reactions with this compound

| Nucleophile Class | Specific Example | Resulting Product Type | Reference |

| Amines | Ammonia (B1221849), primary/secondary amines | Substituted aminomethaneboronates | acs.org |

| Carbanions | Diethyl malonate anion | Functionalized methaneboronates | acs.org |

| Mercaptides | Mercaptopyrimidines | Boron-substituted pyrimidines | acs.orgacs.org |

| Alkoxides | Sodium methoxide | Alkoxymethaneboronates | acs.org |

Access to α-Aminoboronic Acid Derivatives and Analogues

α-Aminoboronic acids are important bioisosteres of α-amino acids and are key components in various bioactive compounds, including enzyme inhibitors. nih.gov this compound serves as a precursor for these valuable molecules. The synthesis typically begins with the displacement of the iodide by a nitrogen nucleophile, such as an amine or an azide (B81097). acs.orgrsc.org For example, ammonia and other amines readily react with this compound to yield the corresponding substituted aminomethaneboronic esters. acs.org

This initial C-N bond formation provides the core structure of an α-aminoboronic acid derivative. Subsequent modifications and deprotection steps can yield the final α-aminoboronic acid. nih.gov The development of synthetic routes to these compounds is an active area of research, with various methods being explored to achieve high yields and stereoselectivity. rsc.orgdntb.gov.ua

Homologation Reactions for Carbon Chain Extension

Homologation is a chemical reaction that extends a carbon chain by a single methylene (B1212753) (-CH₂) group, converting a reactant into the next member of its homologous series. wikipedia.org this compound is an ideal reagent for one-carbon homologation of various nucleophiles.

The reaction involves the alkylation of a carbanion or other nucleophile with this compound. acs.org The nucleophile attacks the electrophilic carbon atom, displacing the iodide and forming a new carbon-carbon bond. This process effectively inserts a "-CH₂B(OBu)₂" unit into the molecule. The newly introduced boronic ester can then be further functionalized, for instance, through oxidation to an alcohol or via cross-coupling reactions. This strategy provides a versatile method for carbon chain extension and the introduction of a synthetically useful boronic ester handle. researchgate.netnih.gov

Generation of Allylic, Homoallylic, and Propargylic Boronates

The Matteson homologation reaction is a cornerstone of organoboron chemistry, providing a highly reliable and stereoselective method for a one-carbon extension of a boronic ester. This process is fundamental to the utility of reagents like this compound. The reaction typically begins with the deprotonation of a dihalomethane (e.g., dichloromethane) with a strong base at low temperatures to form a lithium carbenoid. This carbenoid then adds to a starting boronic ester to create a tetrahedral "ate" complex. A subsequent 1,2-migration of the organic group from the boron to the carbon atom, with concomitant displacement of a halide, results in the formation of a new α-haloalkylboronic ester, now one carbon longer.

This iterative process is instrumental in building carbon chains with precise stereochemical control. By starting with a simple alkyl or vinyl boronic ester, one can use an iodomethaneboronate precursor system to generate more complex and synthetically useful intermediates:

Allylic Boronates: The homologation of a vinylboronic ester using the principles of the Matteson reaction can furnish an α-haloallylic boronic ester. Subsequent reaction of this intermediate can lead to functionalized allylic boronates. These reagents are highly valuable for their ability to engage in stereoselective allylboration reactions with carbonyl compounds.

Homoallylic Boronates: These can be synthesized through various strategies, including the reaction of in-situ generated transient allylic boronic species with aldehydes. For instance, reacting E-vinyl boronic acids with trimethylsilyldiazomethane (B103560) (TMSCHN₂) generates an allylic boronic acid intermediate, which is then trapped by an aldehyde to yield the homoallylic alcohol product. While not a direct homologation, this showcases the transformation of simpler boronates into more complex homoallylic systems.

Propargylic Boronates: The synthesis of propargylic boronic esters can be achieved through innovative strategies, such as the ring-opening of borylated cyclopropanes. In one developed method, polysubstituted cyclopropyl (B3062369) boronic esters react with alkynyllithium reagents in a stereospecific 1,2-metalate rearrangement to afford a variety of tertiary propargylic boronic esters with high diastereomeric purity.

Stereoselective Formation of Homoallylic Alcohols from Aldehydes

The addition of allylboronates to aldehydes is a powerful and widely used method for the synthesis of homoallylic alcohols. The reaction proceeds through a highly organized, chair-like six-membered cyclic transition state, known as the Zimmerman-Traxler model. This predictable transition state geometry allows for a high degree of stereochemical control, translating the geometry of the allylboronate (E or Z) into the relative stereochemistry (syn or anti) of the product alcohol.

When α-boryl-substituted allylboronates react with aldehydes, the resulting δ-boryl-substituted homoallylic alcohols can be formed with excellent stereoselectivity. The presence of a Lewis acid catalyst can dramatically influence the stereochemical outcome. For example, the inherent reaction of an (E)-α-boryl-crotylboronate with an aldehyde may favor the Z-alkene in the product. However, the addition of a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂) can completely invert this selectivity to strongly favor the E-alkene isomer. This catalytic control provides access to different stereoisomers from the same starting material. The reaction is compatible with a wide range of aldehydes, including aromatic, α,β-unsaturated, and aliphatic substrates, consistently delivering products in good yields and with high stereoselectivity.

| Aldehyde Substrate | Yield (%) | E/Z Selectivity |

|---|---|---|

| Benzaldehyde | 85 | >20:1 |

| 4-Methoxybenzaldehyde | 81 | >20:1 |

| 2-Naphthaldehyde | 91 | >20:1 |

| Cinnamaldehyde | 98 | >20:1 |

| Cyclohexanecarboxaldehyde | 95 | >20:1 |

Data derived from studies on BF₃•OEt₂-catalyzed reactions of aldehydes with α-boryl-(E)-crotylboronate, demonstrating high yields and excellent E-selectivity.

Cyclopropanation Reactions

Cyclopropane (B1198618) rings are valuable structural motifs found in numerous natural products and pharmaceuticals. α-Haloalkylboronic esters and their derivatives serve as precursors for the formation of these strained ring systems. One effective strategy involves the intramolecular cyclopropanation of γ-haloboronic esters.

In a process enabled by the 1,3-relationship between a halide and a boronic ester, treatment with a base can induce a γ-elimination. This reaction proceeds via the formation of a boronate intermediate, followed by intramolecular displacement of the halide by the carbon atom bearing the boron group, effectively stitching the carbon chain into a cyclopropane ring. This method provides a powerful route to access valuable bicyclic cyclopropylboronates from substituted cyclopentanes containing a γ-iodo-gem-diboryl moiety. These cyclopropylboronates are versatile building blocks for further synthetic transformations. The classic Simmons-Smith reaction, which uses an organozinc carbenoid, provides a conceptual basis for how a geminal organometallic and halide species can react with an alkene to form a cyclopropane.

Asymmetric Synthesis and Stereocontrol

Employment of α-Haloalkylboronic Esters in Chiral Transformations

The true power of α-haloalkylboronic esters is realized in asymmetric synthesis. By employing chiral diols as auxiliaries to form the boronic ester, it is possible to achieve exceptionally high levels of diastereoselectivity in homologation reactions. C₂-symmetric diols like 1,2-diisopropylethanediol (DIPED) and 1,2-dicyclohexylethanediol (DICHED) have proven to be particularly effective.

In the Matteson homologation, the chiral auxiliary directs the 1,2-migration of the R group to one face of the incipient stereocenter, leading to the formation of the α-chloro boronic ester as virtually a single diastereomer. Subsequent nucleophilic displacement of the chloride occurs with inversion of configuration, establishing a new stereocenter with high fidelity. This substrate-controlled approach allows for the sequential installation of multiple stereocenters, making it a valuable tool in the synthesis of complex natural products.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

Asymmetric induction is the process by which a chiral element in a reaction influences the creation of a new chiral center, resulting in an unequal mixture of stereoisomers. α-Haloalkylboronic esters are masters of this process. The stereocenter established during a chiral homologation step can direct the stereochemical outcome of subsequent C-C bond-forming reactions.

The asymmetric aldehyde allylation described previously (Section 4.2.5) is a prime example of this principle. When a chiral, non-racemic allylboronate reagent adds to an achiral aldehyde, the chirality of the boronate reagent induces the formation of a specific enantiomer of the homoallylic alcohol product. This chirality transfer occurs through the highly ordered Zimmerman-Traxler transition state.

Advanced Spectroscopic Characterization and Computational Studies in Research

Spectroscopic Techniques for Elucidation of Structure and Reactivity

Spectroscopy is a cornerstone for the structural characterization and investigation of reactivity in organoboron chemistry. Various techniques offer unique insights into the electronic and structural features of molecules like Dibutyl iodomethaneboronate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and monitoring its reactions. The different nuclei present in the molecule (¹H, ¹³C, and ¹¹B) provide complementary information.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For the dibutoxy groups, characteristic signals for the butyl chain protons (CH₃, CH₂, CH₂O) would be expected. The key signal for this compound is the methylene (B1212753) group attached to both the boron and iodine atoms (I-CH₂-B). In the related iodomethaneboronic acid, this CH₂ peak appears at approximately τ 7.75. For the dibutyl ester, this chemical shift would be in a similar region, providing direct evidence for the presence of this functional group.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the electronic environment of the boron atom. For tricoordinate boronic esters like this compound, the ¹¹B resonance is typically observed in a specific downfield region. The presence of an oxygen-bonded group generally results in ¹¹B resonances at higher fields compared to corresponding alkylboranes. This technique is invaluable for studying reaction mechanisms, as changes in the coordination at the boron center during a reaction are reflected by significant shifts in the ¹¹B NMR spectrum.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | I-CH₂ -B | ~2.25 (δ) or ~7.75 (τ) | Based on data for the corresponding acid. |

| O-CH₂ -(CH₂)₂-CH₃ | 3.5 - 4.0 | Typical range for methylene adjacent to ester oxygen. | |

| O-CH₂-CH₂ -CH₂ -CH₃ | 1.3 - 1.7 | Standard alkyl chain region. | |

| -(CH₂)₃-CH₃ | 0.9 - 1.0 | Typical terminal methyl group. | |

| ¹¹B | (RO)₂-B-CH₂I | +20 to +35 | General range for tricoordinate boronic esters. |

| ¹³C | I-C H₂-B | ~10 - 20 | Estimated value for a carbon bonded to boron and iodine. |

Note: The predicted values are based on general spectroscopic principles and data from analogous compounds.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds and their reaction products. In the context of this compound, MS is used to identify the products of nucleophilic displacement reactions, where the iodide is replaced by various functional groups.

The technique is particularly useful in boron chemistry due to the characteristic isotopic pattern of boron (¹⁰B, ~20% and ¹¹B, ~80%). This unique isotopic signature helps to confirm the presence of boron in a molecule or fragment ion, aiding in spectral interpretation. Techniques like Electrospray Ionization (ESI-MS) are well-suited for the analysis of organic boron compounds. By analyzing the mass-to-charge ratio of the ions produced from the reaction mixture, researchers can identify the structures of new substituted methaneboronic acid derivatives formed and infer the mechanistic pathways of the reactions.

Other spectroscopic methods provide further details on the molecular structure and interactions of boronic esters.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For boronic esters, characteristic IR bands can be systematically investigated. The key vibrations include the B-O, B-C, and C-O stretching modes. The interpretation of these spectra can sometimes be complex, as bands reported as diagnostic for one functionality may also be present in others. However, careful analysis, often combined with computational modeling, allows for accurate assignment.

Table 2: Characteristic FTIR Absorption Bands for Boronate Esters

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~1300 - 1380 | B-O Asymmetric Stretch | |

| ~1220 - 1250 | C-O Stretch |

UV-Vis Spectroscopy: While not typically used for the primary characterization of simple boronic esters unless a chromophore is present, UV-Vis spectroscopy can be employed to study electronic transitions and interactions in more complex systems involving these moieties.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FTIR. It can be particularly useful for studying symmetric vibrations and bonds that are weak or absent in the IR spectrum.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. DFT calculations can be used to:

Confirm the identity of observed vibrational modes in FTIR and Raman spectra by calculating the theoretical vibrational frequencies.

Analyze the bonding nature between the atoms, including the B-C and B-O bonds.

Model reaction pathways, calculate transition state energies, and determine reaction kinetics to provide a detailed understanding of the mechanism of displacement reactions involving this compound.

Computational models can predict various electronic properties that govern the reactivity of this compound. The reactivity of boronic esters is influenced by both steric and electronic effects. For instance, the electron-withdrawing or donating nature of the groups attached to the boron atom significantly impacts its Lewis acidity and the nucleophilicity of related boron-ate complexes.

By calculating properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack. This information helps in rationalizing observed reactivity patterns and in designing new synthetic transformations. Generally, boronic esters are considered less reactive than their corresponding boronic acids due to the electronic effects of the alkoxy groups. Computational studies can quantify these differences and provide insights into structure-reactivity relationships.

Based on the information available, there are no specific computational studies or Electron Paramagnetic Resonance (EPR) related studies focusing on the radical stabilization and reaction energetics of "this compound."

Therefore, the requested article section cannot be generated with scientifically accurate and specific data for this particular compound.

Broader Context and Future Research Directions

Integration within the Field of Organoboron Chemistry and Electrosynthesis

Dibutyl iodomethaneboronate serves as a prime example of a functionalized organoboron compound, the study of which contributes to the broader understanding of C-B bond reactivity and manipulation. The presence of the iodomethyl group provides a reactive handle for nucleophilic displacement reactions, allowing for the introduction of various substituents onto the methaneboronate core. This reactivity profile integrates the compound into the fundamental repertoire of organoboron transformations.

The synthesis of this compound itself involves the reaction of iodomethylmercuric iodide with boron tribromide, followed by esterification with 1-butanol (B46404). acs.org Once formed, it readily undergoes displacement reactions with a range of nucleophiles. Alkoxides, amines, carbanions, and mercaptides have all been shown to displace the iodide, leading to the formation of corresponding substituted methaneboronic acid derivatives. acs.org This highlights the utility of this compound as a precursor to a variety of functionalized boronic esters.

A notable application of this reactivity is in the synthesis of boron-substituted pyrimidines. By reacting this compound with mercaptopyrimidines, researchers have successfully incorporated the boronic ester moiety into the pyrimidine (B1678525) scaffold. acs.org This demonstrates the potential of this reagent in accessing novel heterocyclic organoboron compounds.

| Nucleophile | Resulting Product Type |

| Alkoxides | Alkoxymethylboronic esters |

| Amines | Aminomethylboronic esters |

| Carbanions | Substituted ethylboronic esters |

| Mercaptides | Thiomethylboronic esters |

| Mercaptopyrimidines | Boron-substituted pyrimidines |

While the direct application of this compound in electrosynthesis is not extensively documented in current literature, the broader field of electrochemical synthesis and transformation of organoboron compounds is a rapidly developing area. The electrochemical borylation and hydroboration are emerging as powerful tools for creating organoboron compounds. Future research could explore the electrochemical reduction of the carbon-iodine bond in this compound to generate a nucleophilic boron-stabilized carbanion, which could then participate in various coupling reactions.

Strategies for Transition Metal-Free Synthesis Involving Organoboron Compounds

The development of transition metal-free synthetic methodologies is a significant focus in modern organic chemistry, driven by the desire for more sustainable and cost-effective processes. While many cross-coupling reactions involving organoboron compounds traditionally rely on transition metal catalysts, there is a growing interest in alternative activation methods.

The inherent reactivity of the C-I bond in this compound makes it a candidate for transition-metal-free transformations. For instance, radical-mediated reactions represent a promising avenue. A metal-free radical borylation of alkyl and aryl iodides using diboron (B99234) reagents has been demonstrated to proceed under mild conditions. nih.gov This suggests that this compound could potentially undergo similar radical-mediated transformations, where the C-I bond is homolytically cleaved to generate an iodomethyl radical, which could then be trapped by various radical acceptors.

Furthermore, base-promoted, transition-metal-free cross-coupling reactions of organoboron reagents are also gaining traction. These reactions often proceed through the formation of an "ate" complex, which enhances the nucleophilicity of the organic group attached to boron. While direct examples involving this compound are scarce, the principles of these reactions could be extended to this compound. For example, in the presence of a strong base, the boronic ester could form an "ate" complex, potentially facilitating reactions with suitable electrophiles without the need for a metal catalyst.

Interplay with Photoredox Catalysis and Visible Light-Initiated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of synthetic transformations. Alkylboronic acids and their derivatives have been utilized as precursors to alkyl radicals in these reactions, although their high oxidation potentials can be a limitation. nih.gov

The presence of the iodine atom in this compound offers a distinct advantage in the context of photoredox catalysis. The carbon-iodine bond is susceptible to reduction by a photogenerated reductant, leading to the formation of a carbon-centered radical. This radical could then engage in various synthetic transformations, such as addition to alkenes or arenes.

Recent studies have shown that the oxidation potentials of alkylboronic acids can be modulated by the addition of inorganic phosphates, enabling their use as alkyl radical precursors in photocatalytic reactions. nih.govsemanticscholar.org This suggests that even without direct C-I bond activation, the boronic ester moiety of this compound could potentially be activated under specific photoredox conditions. The interplay between the iodo group and the boronic ester could lead to unique reactivity patterns under visible light irradiation, a research direction that warrants further exploration.

Exploration of Boron-Containing Compounds for Targeted Biological Applications (e.g., as chemical probes or synthons for boron delivery systems)

The unique properties of boron-containing compounds have led to their increasing exploration in medicinal chemistry and chemical biology. Boronic acids, for instance, are known to interact with diols, a property that has been exploited in the design of sensors and drug delivery systems.

This compound, as a functionalizable building block, holds potential as a synthon for the creation of more complex boron-containing molecules with targeted biological applications. The synthesis of boron-substituted pyrimidines from this reagent is a testament to its utility in this regard. acs.org Pyrimidines are a core scaffold in many biologically active molecules, including nucleobases. The incorporation of a boronic acid or ester functionality could impart novel biological activities or be used for targeted delivery.

One of the most significant areas of interest for boron-containing compounds is in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. nih.govnih.gov The efficacy of BNCT relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. Therefore, the development of efficient boron delivery agents is crucial. This compound could serve as a precursor for the synthesis of novel boron delivery agents. The iodomethyl group can be used to attach the boron-containing moiety to tumor-targeting molecules such as peptides, antibodies, or other small molecules.

Furthermore, the development of boron-based imaging agents is another active area of research. isnct.netisnct.net By incorporating a suitable imaging moiety, molecules derived from this compound could potentially be used to visualize the biodistribution of boron in vivo, which is critical for the planning and monitoring of BNCT. The versatility of the displacement reactions of this compound makes it an attractive starting material for the synthesis of such multimodal boron agents.

Q & A

Q. What are the standard synthetic procedures for preparing dibutyl iodomethaneboronate, and what reaction parameters critically influence yield?

The synthesis of this compound is classically achieved via nucleophilic displacement reactions. Key steps involve reacting iodomethane with dibutylboron precursors under controlled anhydrous conditions. Matteson’s foundational work highlights the use of nickel catalysts and inert atmospheres to minimize side reactions . Critical parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Characterization relies on multi-nuclear NMR (¹¹B, ¹H, and ¹³C) to confirm boron-iodine bonding and substituent geometry. For example:

Q. How should researchers handle and store this compound to maintain stability during experiments?

Storage under argon or nitrogen at –20°C in amber glass vials prevents decomposition via hydrolysis or photolysis. Pre-drying solvents (e.g., molecular sieves in THF) is critical for reactions requiring prolonged heating .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying catalytic systems?

Discrepancies in reactivity (e.g., divergent yields in nickel vs. palladium catalysis) can be addressed by:

- Controlled Replication : Reproducing conditions from Matteson (1968) with strict exclusion of moisture .

- Byproduct Analysis : Using GC-MS to identify competing pathways (e.g., β-hydride elimination in nickel systems).

- Computational Modeling : DFT studies to compare transition-state energies under different catalysts .

Q. How can regioselectivity be optimized in nickel-catalyzed aminoborylation using this compound?

Ligand design is pivotal. Bulky phosphine ligands (e.g., PPh₃) favor steric control, directing boron insertion to terminal alkenes. Solvent polarity also modulates selectivity: toluene enhances π-allyl intermediate stabilization, while DME promotes faster transmetallation .

Q. What methodologies validate this compound’s utility in synthesizing boron-substituted heterocycles?

Matteson’s displacement reactions with pyridine derivatives demonstrate a two-step protocol:

- Step 1 : Boron-iodine bond activation via nucleophilic attack (e.g., by Grignard reagents).

- Step 2 : Cyclization under microwave irradiation (120°C, 30 min) to form pyridyl-boronates. HPLC monitoring ensures minimal ring-opening side products .

Q. How can computational modeling predict novel reactivity patterns for this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations of transition states reveal steric and electronic barriers. For example:

Q. What analytical approaches are critical for quantifying byproducts in this compound-mediated reactions?

High-resolution LC-MS with a C18 column resolves polar byproducts (e.g., hydrolyzed boronic acids). Isotopic labeling (e.g., ¹⁰B-enriched reagents) aids in tracking boron migration pathways via ICP-MS .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound’s stability in protic solvents?

Early studies noted rapid hydrolysis in methanol, but recent work with deuterated solvents (CD₃OD) shows slowed kinetics. Systematic pH titration (pH 2–10) identifies stability thresholds: decomposition accelerates above pH 6 due to hydroxide attack on boron .

Q. What protocols ensure reproducibility in this compound’s application to fluorescent probe design?

Borrowing from boronate-H₂O₂ probe methodologies (e.g., PF1 derivatives), researchers can:

- Functionalize : Attach fluorophores (e.g., fluorescein) via Suzuki-Miyaura coupling.

- Validate Reactivity : Use stopped-flow kinetics to measure H₂O₂ response times (τ₁/₂ < 1 s at 25°C).

- Cross-Check : Compare with control probes lacking the iodine substituent to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.